molecular formula C6H13NO B1609256 (NZ)-N-(2-ethylbutylidene)hydroxylamine CAS No. 5399-18-8

(NZ)-N-(2-ethylbutylidene)hydroxylamine

Cat. No.: B1609256
CAS No.: 5399-18-8
M. Wt: 115.17 g/mol
InChI Key: FQRMVGKAQSXDPC-FNORWQNLSA-N
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Description

(NZ)-N-(2-ethylbutylidene)hydroxylamine is an organic compound with the molecular formula C6H13NO. It belongs to the class of oximes, which are characterized by the presence of the functional group -C=N-OH. Oximes are known for their diverse applications in various fields, including medicinal chemistry, polymer science, and organic synthesis .

Mechanism of Action

Target of Action

Oximes, including 2-ethylbutanal oxime, have been reported to have a wide range of targets. They are known to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and multiple receptor and non-receptor tyrosine kinases . They also inhibit lipoxygenase 5, human neutrophil elastase, and proteinase 3 . Additionally, some oximes target transient receptor potential (TRP) channels, acid-sensing channels, and mitochondrial transition pores .

Mode of Action

The oxime group contains two H-bond acceptors (nitrogen and oxygen atoms) and one H-bond donor (OH group), which may lead to a significantly different mode of interaction with receptor binding sites compared to corresponding carbonyl compounds . This unique structure allows oximes to interact with their targets and bring about changes in their function.

Biochemical Pathways

Oximes are involved in various biochemical pathways. For instance, they play a significant role in the biosynthesis of cyanogenic glucosides, where they serve as key intermediates . The enzyme system converting oxime into cyanohydrin has been identified in several plants . In this process, oximes such as 2-methylpropanal oxime and 2-methylbutanal oxime are converted to the corresponding cyanohydrins, which dissociate into volatile ketones and hydrogen cyanide .

Pharmacokinetics

For example, oxime-based cephalosporins are known for their improved efficacy and broad spectrum of antimicrobial activity . .

Result of Action

The result of oxime action can be diverse, depending on the specific targets and pathways involved. For instance, oximes have been reported to have antibacterial, anticancer, anti-arthritis, and anti-stroke activities . They can also act as antidotes against nerve agents by reactivating the enzyme acetylcholinesterase .

Action Environment

Environmental factors can influence the action, efficacy, and stability of oximes. For example, the formation of nitrate radicals from nitrogen dioxide and ozone can affect the action of oximes . .

Biochemical Analysis

Biochemical Properties

Oximes, including 2-Ethylbutanal oxime, are known for their diverse biological and pharmacological applications . They are renowned for their widespread applications as intermediates for the synthesis of several pharmacological derivatives . The majority of plant oximes are amino acid-derived metabolites formed by the action of a cytochrome P450 from the CYP79 family . Oximes with the E configuration have high biological activity compared with Z-oximes .

Cellular Effects

Oximes, such as 2-Ethylbutanal oxime, have been indicated to possess biological activity . They are known for their anti-inflammatory, antimicrobial, antioxidant, and anticancer activities . Moreover, they are therapeutic agents against organophosphate (OP) poisoning . Oximes have been demonstrated or proposed to play roles in growth regulation, plant defense, pollinator attraction, and plant communication with the surrounding environment .

Molecular Mechanism

The molecular mechanism of 2-Ethylbutanal oxime involves its interaction with various biomolecules. Oximes can react with aldehydes and ketones to form more stable products . This reaction is essentially irreversible as the adduct dehydrates . Many oximes are kinase inhibitors and have been shown to inhibit over 40 different kinases .

Temporal Effects in Laboratory Settings

The temporal effects of 2-Ethylbutanal oxime in laboratory settings have been observed in plants. The major component (2-methylbutanal oxime, isomers 1 and 2) occurred at the highest level during the earliest sampling period (20:00–23:50 hr) in greenhouse and field-grown plants . Oxime levels decreased at subsequent sampling periods .

Dosage Effects in Animal Models

Oximes represent an important class in medicinal chemistry for their applications as such drugs .

Metabolic Pathways

In plants, oximes like 2-Ethylbutanal oxime are positioned at important metabolic bifurcation points between general and specialized metabolism . They are involved in the production of auxin, cyanogenic glucosides, glucosinolates, and a number of other bioactive specialized metabolites including volatiles .

Preparation Methods

Synthetic Routes and Reaction Conditions: (NZ)-N-(2-ethylbutylidene)hydroxylamine can be synthesized through the reaction of 2-ethylbutanal with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature. The general reaction is as follows:

2-Ethylbutanal+Hydroxylamine Hydrochloride2-Ethylbutanal Oxime+HCl\text{2-Ethylbutanal} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{2-Ethylbutanal Oxime} + \text{HCl} 2-Ethylbutanal+Hydroxylamine Hydrochloride→2-Ethylbutanal Oxime+HCl

Industrial Production Methods: Industrial production of 2-ethylbutanal oxime follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (NZ)-N-(2-ethylbutylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitriles.

    Reduction: It can be reduced to amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed:

Scientific Research Applications

(NZ)-N-(2-ethylbutylidene)hydroxylamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Pralidoxime: An oxime used as an antidote for organophosphate poisoning.

    Obidoxime: Another oxime with similar applications as pralidoxime.

    Methoxime: Known for its antimicrobial properties.

    Cefuroxime: An oxime-based antibiotic.

Comparison: (NZ)-N-(2-ethylbutylidene)hydroxylamine is unique due to its specific structure and reactivity. While compounds like pralidoxime and obidoxime are primarily used as antidotes, 2-ethylbutanal oxime has broader applications in organic synthesis and industrial processes. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in scientific research .

Properties

CAS No.

5399-18-8

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(NE)-N-(2-ethylbutylidene)hydroxylamine

InChI

InChI=1S/C6H13NO/c1-3-6(4-2)5-7-8/h5-6,8H,3-4H2,1-2H3/b7-5+

InChI Key

FQRMVGKAQSXDPC-FNORWQNLSA-N

Isomeric SMILES

CCC(CC)/C=N/O

SMILES

CCC(CC)C=NO

Canonical SMILES

CCC(CC)C=NO

5399-18-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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